molecular formula C11H14N2O2 B1296817 4-(Phenylhydrazinylidene)pentanoic acid

4-(Phenylhydrazinylidene)pentanoic acid

Cat. No.: B1296817
M. Wt: 206.24 g/mol
InChI Key: KBIUZPWRIZWXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenylhydrazinylidene)pentanoic acid (C₁₂H₁₄N₂O₃, MW: 234.25 g/mol) is a hydrazone derivative of pentanoic acid, characterized by a phenylhydrazinylidene group (-NH-N=C-Ph) attached to the fourth carbon of the pentanoic acid backbone. This compound has been structurally elucidated via X-ray crystallography, revealing a planar hydrazone moiety that facilitates coordination with metal ions, making it a candidate for organometallic complex synthesis . Its synthesis typically involves condensation reactions between pentanoic acid derivatives and phenylhydrazine under controlled conditions .

Properties

IUPAC Name

4-(phenylhydrazinylidene)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIUZPWRIZWXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-(phenylhydrazinylidene)pentanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes
This compound C₁₂H₁₄N₂O₃ 234.25 g/mol Phenylhydrazinylidene group, pentanoic acid Ligand in organometallic complexes
2-[(5Z)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid C₁₅H₁₄N₂O₄S₂ 350.41 g/mol Thiazolidinone ring, 3-hydroxybenzylidene group Antimicrobial potential due to thioxo and benzylidene moieties
Valproic acid (2-propylpentanoic acid) C₈H₁₆O₂ 144.21 g/mol Branched alkyl chain (2-propyl) Anticonvulsant, histone deacetylase inhibitor
3,3-Dimethyl-5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid C₁₅H₂₂N₄O₃ 306.36 g/mol Piperazinyl-pyrimidine substituent, ketone group Pharmacological research (kinase inhibition)
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid C₁₅H₁₄N₂O₂ 254.28 g/mol Benzoic acid backbone, phenylethylidene hydrazine Structural analog with potential in coordination chemistry
Pentanoic acid (Valeric acid) C₅H₁₀O₂ 102.13 g/mol Straight-chain carboxylic acid Industrial synthesis of esters, flavors

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